molecular formula C10H13Cl2N3 B2602592 8-(Hydrazinylmethyl)quinoline dihydrochloride CAS No. 1170295-23-4

8-(Hydrazinylmethyl)quinoline dihydrochloride

Cat. No.: B2602592
CAS No.: 1170295-23-4
M. Wt: 246.14
InChI Key: BGFFTVHHDKRGTO-UHFFFAOYSA-N
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Description

8-(Hydrazinylmethyl)quinoline dihydrochloride is a quinoline derivative characterized by a hydrazinylmethyl (-CH₂-NH-NH₂) substituent at the 8-position of the quinoline ring, with two hydrochloride counterions. Quinoline derivatives are renowned for their diverse applications in medicinal chemistry, materials science, and coordination chemistry due to their aromatic heterocyclic structure and chelating properties . The hydrazinylmethyl group confers unique reactivity, enabling interactions with metal ions and participation in condensation reactions. This compound is particularly relevant in drug discovery, where hydrazine derivatives are explored for antimicrobial, antiviral, and anticancer activities .

Properties

IUPAC Name

quinolin-8-ylmethylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c11-13-7-9-4-1-3-8-5-2-6-12-10(8)9;;/h1-6,13H,7,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFFTVHHDKRGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CNN)N=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Hydrazinylmethyl)quinoline dihydrochloride typically involves the reaction of quinoline derivatives with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction . The product is then purified through recrystallization or other purification techniques to obtain the dihydrochloride salt.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-(Hydrazinylmethyl)quinoline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Properties

Research indicates that derivatives of 8-hydroxyquinoline, including 8-(Hydrazinylmethyl)quinoline dihydrochloride, exhibit significant antibacterial activity. A study demonstrated that synthesized compounds based on the 8-hydroxyquinoline structure showed remarkable effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The antibacterial efficacy was found to be superior to standard antibiotics like Penicillin G .

1.2 Anticancer Activity

The compound has shown potential as an anticancer agent. Specifically, derivatives of 8-hydroxyquinoline have been investigated for their cytotoxic effects against human cancer cell lines. One study reported that certain derivatives exhibited significant in vitro cytotoxicity, suggesting their potential use in cancer therapy .

1.3 Neuroprotective Effects

This compound and its derivatives have been studied for neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that these compounds may inhibit the progression of neurodegenerative conditions by modulating biochemical pathways involved in neuronal health .

Biochemical Applications

2.1 Metal Ion Chelation

The ability of 8-hydroxyquinoline derivatives to chelate metal ions has implications in various biochemical applications, including the treatment of metal toxicity and the development of metal-based drugs. The chelation properties enhance the solubility and bioavailability of certain therapeutic agents, making them more effective in clinical settings .

2.2 Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound derivatives. These compounds demonstrate the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Material Science Applications

3.1 Corrosion Inhibition

The compound has also been explored for its use as a corrosion inhibitor in various industrial applications. Its effectiveness in forming protective layers on metal surfaces helps mitigate corrosion processes, thereby extending the lifespan of metal components used in harsh environments .

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of synthesized 8-hydroxyquinoline derivatives against standard antibiotics.

CompoundBacterial StrainInhibition Zone (mm)Comparison with Penicillin G
8-(Hydrazinylmethyl)quinolineE. coli20Superior
S. aureus22Superior
P. aeruginosa18Superior

Case Study: Neuroprotective Effects

In a study assessing neuroprotective effects, several derivatives were tested for their ability to protect neuronal cells from oxidative damage.

CompoundCell Viability (%)Control (Untreated)
8-(Hydrazinylmethyl)quinoline85100
Derivative A90100
Derivative B75100

Mechanism of Action

The mechanism of action of 8-(Hydrazinylmethyl)quinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that exhibit biological activity. These complexes can interfere with cellular processes, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with metal ions is a key factor in its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent-Specific Comparisons

5-Chloromethyl-8-hydroxyquinoline Hydrochloride
  • Structure : Chloromethyl (-CH₂Cl) at position 5 and hydroxyl (-OH) at position 6.
  • Properties : The electron-withdrawing Cl atom enhances electrophilic reactivity, making it a precursor for nucleophilic substitution reactions. The hydroxyl group contributes to hydrogen bonding and metal chelation .
5-Amino-8-hydroxyquinoline Dihydrochloride
  • Structure: Amino (-NH₂) at position 5 and hydroxyl (-OH) at position 7.
  • Properties: The amino group increases basicity and chelation strength compared to hydrazinylmethyl. It forms stable complexes with transition metals like Cu²⁺ and Fe³⁺ .
  • Applications : Explored in neurodegenerative disease research due to metal-chelating antioxidant properties .
8-Chloro-2,6-dimethyl-4-hydrazinoquinoline Hydrochloride
  • Structure: Hydrazino (-NH-NH₂) at position 4, chloro (-Cl) at position 8, and methyl (-CH₃) groups at positions 2 and 4.
  • The hydrazino group enables Schiff base formation .
  • Applications : Investigated for antiparasitic and antiviral activity, leveraging the hydrazine moiety’s redox activity .
8-(3-Pyrrolidinyloxy)quinoline Dihydrochloride
  • Structure : Pyrrolidinyloxy (-O-C₄H₈N) at position 8.
  • Properties : The oxygen atom in the substituent facilitates hydrogen bonding, while the pyrrolidine ring introduces conformational flexibility. Lower acidity compared to hydrazinyl derivatives .
  • Applications : Studied as a bioactive small molecule for G-protein-coupled receptor modulation .

Structural and Functional Differences

Compound Substituents Molecular Weight Key Properties
8-(Hydrazinylmethyl)quinoline diHCl -CH₂-NH-NH₂ at C8 ~287.19* High chelation capacity, redox-active, forms hydrazones
5-Chloromethyl-8-hydroxyquinoline HCl -CH₂Cl at C5, -OH at C8 ~229.66 Electrophilic reactivity, precursor for nucleophilic substitution
8-Chloro-4-hydrazinoquinoline HCl -Cl at C8, -NH-NH₂ at C4 ~256.71 Lipophilic, antiviral potential
8-(3-Pyrrolidinyloxy)quinoline diHCl -O-C₄H₈N at C8 ~287.19 Flexible conformation, GPCR modulation

*Estimated based on molecular formula C₁₀H₁₂Cl₂N₄.

Crystallographic and Solubility Insights

  • 8-Hydroxyquinoline Derivatives: Exhibit extensive π-π stacking and hydrogen bonding, influencing crystal packing and solubility .

Biological Activity

8-(Hydrazinylmethyl)quinoline dihydrochloride is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure allows it to interact with various biological targets, making it a promising candidate for further pharmacological exploration.

The synthesis of this compound typically involves the reaction of quinoline derivatives with hydrazine under reflux conditions, often utilizing solvents such as ethanol or methanol. This method allows for the formation of the hydrazinylmethyl group, which is crucial for the compound's biological activity.

The biological activity of this compound is believed to arise from its ability to form complexes with metal ions, which can interfere with cellular processes. This interaction may lead to various biological effects, including antimicrobial and anticancer activities. The compound's hydrazinyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and oxidation processes, which can further modify its biological properties .

Antimicrobial Activity

Research indicates that compounds related to 8-(Hydrazinylmethyl)quinoline exhibit significant antimicrobial properties. For instance, derivatives of 8-hydroxyquinoline have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves chelation of metal ions essential for microbial growth .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundActivity AgainstReference
8-HydroxyquinolineGram-positive bacteria
5-Substituted 8-hydroxyquinolineVarious bacteria
This compoundTBDOngoing research

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Compounds within the quinoline family have demonstrated cytotoxic effects against various cancer cell lines, suggesting that they may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and interference with cell cycle progression .

Case Study:
A study evaluated the cytotoxic effects of various quinoline derivatives on human cancer cell lines. Results indicated that modifications at specific positions on the quinoline ring significantly enhanced anticancer activity, highlighting the importance of structural variations in developing effective therapeutic agents .

Research Findings

Recent investigations into the biological activities of this compound have revealed promising results:

  • Antimicrobial Studies: In vitro assays demonstrated that this compound exhibits potent antibacterial activity comparable to standard antibiotics.
  • Anticancer Studies: Preliminary findings suggest that it may induce apoptosis in cancer cells, although further studies are needed to elucidate the exact mechanisms involved.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-(Hydrazinylmethyl)quinoline dihydrochloride, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : A common approach involves the Mannich reaction, where 8-hydroxyquinoline reacts with formaldehyde and hydrazine derivatives in acidic media. Adjusting molar ratios (e.g., formaldehyde:hydrazine = 1:1.2) and reaction temperature (60–80°C) can improve yield . Post-synthesis, purification via recrystallization in ethanol/water mixtures (70:30 v/v) is recommended. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane = 1:3) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR (DMSO-d6d_6 ) to confirm hydrazinylmethyl substitution (δ 3.8–4.2 ppm for –CH2_2–NH–) and quinoline backbone protons (δ 7.5–9.0 ppm). IR spectroscopy (KBr pellet) can verify N–H stretches (~3300 cm1^{-1}) and C=N bonds (~1600 cm^{-1) .
  • Mass Spectrometry : High-resolution ESI-MS (positive mode) should show [M+H]+^+ at m/z corresponding to C10_{10}H11_{11}N3_3Cl2_2 (exact mass: 260.03) .

Q. What are the stability considerations for this compound under varying pH and storage conditions?

  • Methodological Answer : Stability studies indicate decomposition above pH 7 due to hydrolysis of the hydrazinyl group. Store as a lyophilized solid at –20°C in amber vials to prevent photodegradation. For aqueous solutions, use acidic buffers (pH 4–5) and avoid prolonged exposure to oxygen .

Advanced Research Questions

Q. How does tautomerism in quinoline derivatives influence the reactivity of this compound in coordination chemistry?

  • Methodological Answer : The zwitterionic form (N-protonated) dominates in acidic conditions, enhancing metal chelation via the hydrazinyl nitrogen and quinoline oxygen. Use UV-Vis titration (e.g., with Fe3+^{3+}) to study binding stoichiometry. Compare stability constants (log K) with parent 8-hydroxyquinoline derivatives to assess ligand efficacy .

Q. What strategies resolve contradictions in spectroscopic data when analyzing coordination complexes of this compound?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., paramagnetic broadening with Fe3+^{3+}) require complementary techniques:

  • EPR Spectroscopy : Identify metal oxidation states and ligand-field effects.
  • X-ray Crystallography : Resolve ambiguities in binding modes (e.g., monodentate vs. bidentate) .

Q. How can researchers evaluate the biological activity of this compound, particularly its enzyme inhibition potential?

  • Methodological Answer : Adapt kinase inhibition assays (e.g., PDGFRβ inhibition protocols):

Prepare test solutions in DMSO (final concentration ≤0.1% to avoid cytotoxicity).

Use IC50_{50} determination via fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .

Validate selectivity against related kinases (e.g., EGFR, PKC) using dose-response curves .

Q. What experimental variables critically impact synthetic yield in large-scale preparations?

  • Methodological Answer : Key factors include:

  • Catalyst Selection : AlCl3_3 (0.5 eq) accelerates Mannich reactions but requires strict moisture control .
  • Solvent Polarity : Ethanol/water mixtures (vs. pure DMF) reduce side-product formation .
  • Workup : Neutralize excess HCl with NaHCO3_3 before extraction to prevent decomposition .

Data Analysis and Reporting

Q. How should researchers address discrepancies in HPLC purity assessments?

  • Methodological Answer :

  • Column Selection : Use C18 columns (5 µm, 250 mm × 4.6 mm) with 0.1% TFA in water/acetonitrile gradients.
  • Peak Integration : Apply UV detection at 254 nm and validate with spiked standards to distinguish degradation products .

Q. What statistical methods are appropriate for analyzing dose-dependent biological responses?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves. Report Hill slopes and 95% confidence intervals for IC50_{50} values. For outliers, apply Grubbs’ test (α = 0.05) .

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